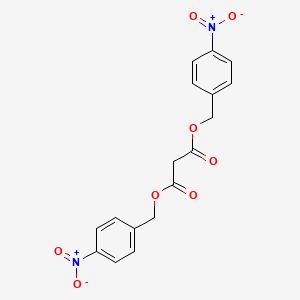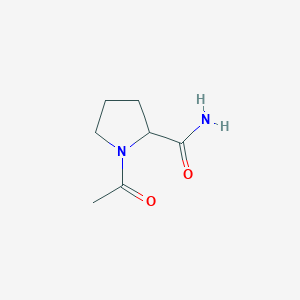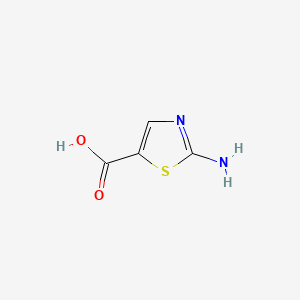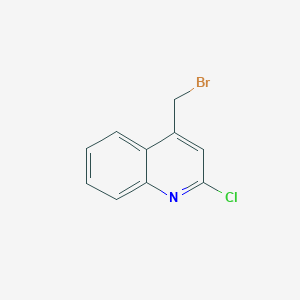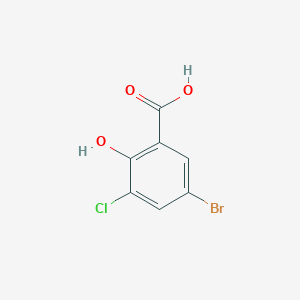
5-Bromo-3-chloro-2-hydroxybenzoic acid
Vue d'ensemble
Description
5-Bromo-3-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of salicylic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms
Mécanisme D'action
Target of Action
It is a derivative of salicylic acid , which is known to target cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, lipid compounds that mediate various physiological processes such as inflammation.
Mode of Action
Salicylic acid inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
As a derivative of salicylic acid, it may influence the arachidonic acid pathway, which involves the conversion of arachidonic acid to prostaglandins via the action of cyclooxygenase enzymes .
Result of Action
Based on its structural similarity to salicylic acid, it may exert anti-inflammatory effects by reducing the production of prostaglandins .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-chloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a brominated disinfection byproduct formed during the chlorination of saline sewage effluents . The compound’s structure allows it to interact with various biomolecules, potentially inhibiting or modifying their activity. For instance, it can bind to viscose fabric, imparting antibacterial properties .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells . The compound inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2, as well as their regulatory genes, inducible nitric oxide synthase, and cyclooxygenase-2 . This suggests that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can undergo free radical bromination and nucleophilic substitution reactions . The compound’s ability to inhibit enzymes like cyclooxygenase-2 and inducible nitric oxide synthase is crucial for its anti-inflammatory properties . Additionally, it can bind to specific biomolecules, altering their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it a reliable agent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects, including potential toxicity. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of different byproducts, which may have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-hydroxybenzoic acid typically involves the bromination and chlorination of salicylic acid derivatives. One common method involves the following steps:
Starting Material: 2-hydroxybenzoic acid (salicylic acid).
Bromination: The introduction of a bromine atom at the 5-position of the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: The introduction of a chlorine atom at the 3-position. This can be done using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors for bromination and chlorination.
- Employing continuous flow techniques to enhance efficiency.
- Implementing purification steps such as recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: It is employed in the development of advanced materials with specific properties, such as antibacterial fabrics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-hydroxybenzoic acid
- 3-Chloro-2-hydroxybenzoic acid
- 5-Chloro-2-hydroxybenzoic acid
Uniqueness
5-Bromo-3-chloro-2-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct chemical properties. This dual substitution can enhance its reactivity and specificity in various chemical reactions compared to its mono-substituted counterparts.
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZYFMHNMFPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279507 | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-85-3 | |
| Record name | NSC12940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

